2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Description
2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, also known as 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, is a useful research compound. Its molecular formula is C41H46ClNO5S2 and its molecular weight is 732.391. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
pKa Determinations and Bioavailability
The pKa values of Montelukast sodium, a closely related compound, were determined to relate its pKa with bioavailability. This research provides essential chemical data for analysis and understanding the bioavailability of similar compounds, indicating the importance of pKa values in drug design and development (İ. Narin, Salih Sarioglan, Beril Anilanmert, H. Sarı, 2010).
Synthesis Techniques
- A study explored the synthesis of heterocycles with a cyclopropyl substituent, demonstrating the versatility of cyclopropyl compounds in synthesizing various heterocyclic structures, which could be relevant for developing new drugs or materials (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).
- Another research focused on synthesizing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, presenting a method that could be applicable for similar compounds, emphasizing the role of hydrolytic transformations under microwave irradiation (E. Rudyakova, I. T. Evstaf’eva, I. Rozentsveig, A. N. Mirskova, G. Levkovskaya, 2006).
Potential as Antimicrobial Agents
- Research into the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities highlighted the importance of similar compounds in developing antimicrobial agents, showing effectiveness against various bacteria and fungi (N. Patel, A. R. Shaikh, 2011).
- Another study on the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety discussed the synthesis of compounds showing effective inhibition against enzymes, indicating potential applications in treating diseases like Alzheimer's, Parkinson's, and ataxia (M. Boztaş, P. Taslimi, Mirali A Yavari, I. Gulcin, E. Şahin, A. Menzek, 2019).
properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNODSMYYCYZTO-XDSPJLLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657925 | |
Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187586-58-8, 1187586-61-3 | |
Record name | (R,S)-Montelukast bis-sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187586588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-MONTELUKAST BIS-SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL51FC9FWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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